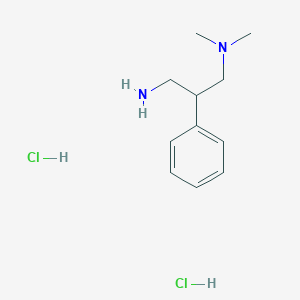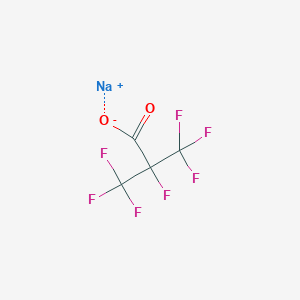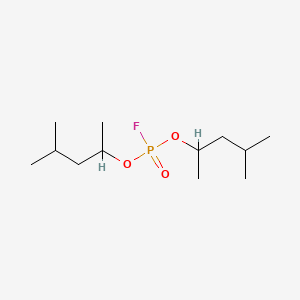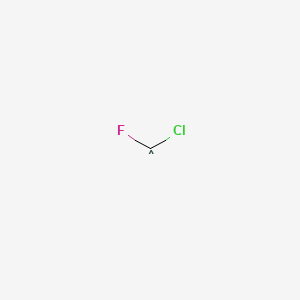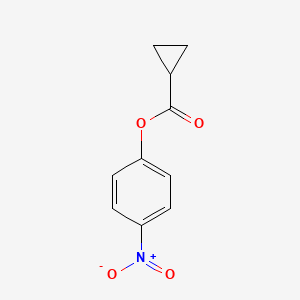
Cyclopropanecarboxylic acid, 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 4-nitrophenyl ester is an organic compound with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.1828 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid group, which is further esterified with a 4-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxylic acid, 4-nitrophenyl ester can be synthesized through the esterification of cyclopropanecarboxylic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the substitution of the 4-nitrophenyl group.
Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted cyclopropanecarboxylic acid derivatives.
Hydrolysis: Cyclopropanecarboxylic acid and 4-nitrophenol.
Reduction: Cyclopropanecarboxylic acid, 4-aminophenyl ester.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 4-nitrophenyl ester is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: In the study of enzyme kinetics and mechanisms, where it serves as a substrate for esterases and other enzymes.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of cyclopropanecarboxylic acid, 4-nitrophenyl ester involves its interaction with nucleophiles, leading to the cleavage of the ester bond. The 4-nitrophenyl group acts as a good leaving group, facilitating nucleophilic attack on the carbonyl carbon of the ester. This reaction is commonly utilized in enzymatic studies to investigate the activity of esterases and other hydrolytic enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarboxylic acid, 4-nitrophenyl ester: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Cyclohexanecarboxylic acid, 4-nitrophenyl ester: Contains a cyclohexane ring, leading to different steric and electronic properties.
Uniqueness
Cyclopropanecarboxylic acid, 4-nitrophenyl ester is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry for the study of strained ring systems and their reactivity.
Propiedades
Número CAS |
26050-99-7 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(4-nitrophenyl) cyclopropanecarboxylate |
InChI |
InChI=1S/C10H9NO4/c12-10(7-1-2-7)15-9-5-3-8(4-6-9)11(13)14/h3-7H,1-2H2 |
Clave InChI |
KYHAMGAANHSNPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


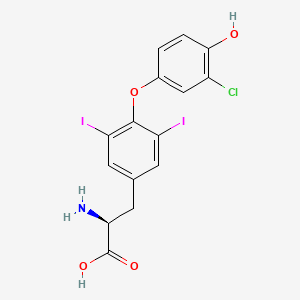
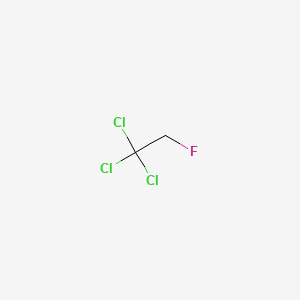
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

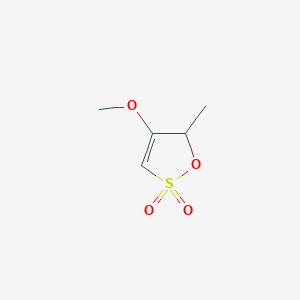
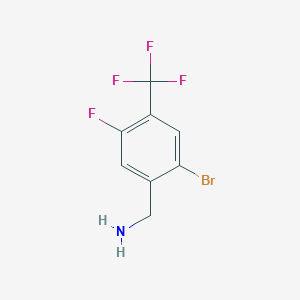
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)

